ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines . One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to successful industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar structure but different substituents at various positions.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
Pyrazolo[3,4-d]thiazoles: Compounds with a thiazole ring fused to the pyrazole ring
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ significantly from those of other similar compounds .
Biological Activity
Ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Synthesis
The structure of this compound features a pyrazolo-pyridine core that is pivotal in its biological activity. Recent synthetic methodologies have improved the efficiency of producing such compounds, often utilizing novel catalysts and reaction conditions to yield high-purity products .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus . The ability of these compounds to inhibit biofilm formation further underscores their potential as antimicrobial agents.
Anticancer Properties
Pyrazolo[3,4-b]pyridine derivatives have been investigated for their anticancer activities. They are known to inhibit key proteins involved in cancer progression, such as cyclin-dependent kinases and protein kinases . The structure-activity relationship (SAR) studies indicate that modifications to the core structure can enhance anticancer efficacy. For example, specific substitutions on the pyrazolo ring have been linked to improved potency against various cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- PPARα Activation : Some derivatives have been identified as agonists of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation .
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazolo derivatives, including this compound. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with favorable safety profiles .
Case Study 2: Cancer Cell Line Testing
In a series of in vitro tests against human tumor cell lines, derivatives containing the pyrazolo[3,4-b]pyridine scaffold demonstrated significant antiproliferative effects. The most active compounds showed IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .
Data Summary Table
Biological Activity | Compound | MIC (μg/mL) | IC50 (nM) | Mechanism |
---|---|---|---|---|
Antimicrobial | Ethyl 3-methylidene | 0.22 - 0.25 | N/A | Biofilm inhibition |
Anticancer | Ethyl 3-methylidene | N/A | <100 | Kinase inhibition |
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-3-16-10(15)6-4-7(14)11-9-8(6)5(2)12-13-9/h4H,2-3H2,1H3,(H,11,14) |
InChI Key |
ZTWUNJUMASYRBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=C)N=N2 |
Origin of Product |
United States |
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